molecular formula C13H19NO4 B8576814 Tert-butyl 3,5-dimethoxyphenylcarbamate

Tert-butyl 3,5-dimethoxyphenylcarbamate

Cat. No.: B8576814
M. Wt: 253.29 g/mol
InChI Key: FRFIZRWUMNNPQM-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethoxyphenylcarbamate is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, and two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3,5-dimethoxyphenylcarbamate typically involves the reaction of 3,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of Tert-butyl 3,5-dimethoxyphenylcarbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,5-dimethoxyphenylcarbamate is unique due to the presence of two methoxy groups on the aromatic ring, which can participate in further functionalization reactions.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-(3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H,14,15)

InChI Key

FRFIZRWUMNNPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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